1-Pentyl-1,4-diazepane
Description
Properties
IUPAC Name |
1-pentyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-3-4-8-12-9-5-6-11-7-10-12/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLICZMSYQOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,4 Diazepane Ring Systems
Cyclization Strategies for 1,4-Diazepane Core Construction
The formation of the 1,4-diazepane ring is predominantly achieved through cyclization reactions, which can be broadly categorized into intramolecular and intermolecular approaches. These strategies offer diverse pathways to the diazepane core, starting from appropriately functionalized acyclic precursors.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of 1,4-diazepanes, involving the formation of one or two nitrogen-carbon bonds within a single precursor molecule. A notable example is the copper-catalyzed intramolecular C-N cross-coupling reaction. For instance, 1-(2-bromobenzyl)azetidine-2-carboxamides can undergo a CuI/N,N-dimethylglycine-catalyzed intramolecular cyclization to afford azetidine-fused 1,4-diazepine derivatives in high yields. nih.gov This approach provides a facile route to complex, fused 1,4-diazepane systems.
Another versatile intramolecular strategy involves a domino process commencing with the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov This is followed by an intramolecular aza-Michael cyclization to furnish the 1,4-diazepane ring. This method is characterized by its atom economy and can often be performed under solvent-free conditions. nih.gov
Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates represents another effective intramolecular approach. mdpi.com The reaction proceeds through the formation of π-allylpalladium intermediates, which then undergo intramolecular nucleophilic attack by the amide nitrogen to yield the seven-membered diazepine (B8756704) core. mdpi.com
A domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides has also been developed for the efficient, one-step synthesis of monocyclic 1,4-diazepinones under transition-metal-free conditions. researchgate.net
Below is a table summarizing various intramolecular cyclization approaches for the synthesis of 1,4-diazepane derivatives.
| Precursor Type | Reaction Type | Catalyst/Reagent | Product Type | Yield (%) | Reference |
| 1-(2-bromobenzyl)azetidine-2-carboxamides | Intramolecular C-N cross-coupling | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-diazepan-10-ones | 91-98 | nih.gov |
| 1,2-Diamines and alkyl 3-oxohex-5-enoates | Domino aza-Nazarov/intramolecular aza-Michael | - | 1,4-Diazepanes | - | nih.gov |
| N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates | Palladium-catalyzed cyclization | Pd(PPh3)4 | Substituted 1,4-benzodiazepines | - | mdpi.com |
| 1-Azadienes and α-halogenoacetamides | Domino aza-Michael/SN2 cyclization | - | Monocyclic 1,4-diazepinones | Good to Excellent | researchgate.net |
Intermolecular Cyclization Approaches, Including Formal [n+2] Cyclizations
Intermolecular cyclization strategies for constructing the 1,4-diazepane core typically involve the reaction of two or more different molecules. A prominent example is the multicomponent [5+2] cycloaddition reaction. This approach utilizes the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to generate air-stable azomethine ylides. nih.govchemeketa.eduacs.org These intermediates then undergo a [5+2] cycloaddition with various dipolarophiles, such as alkynes, to form 1,4-diazepine compounds. nih.govchemeketa.eduacs.org This method is notable for its ability to rapidly generate molecular complexity from simple starting materials.
The reaction of diamines with bis-electrophiles, as detailed in section 2.2.1, is a classic and widely used intermolecular approach to the 1,4-diazepane ring system.
A summary of representative intermolecular cyclization approaches is presented in the table below.
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Catalyst | Product Type | Yield (%) | Reference |
| Pyridine | 1-Sulfonyl-1,2,3-triazole | Alkyne | Multicomponent [5+2] cycloaddition | Rhodium | 1,4-Diazepines | - | nih.govchemeketa.eduacs.org |
| Ethylenediamine | 1,3-Dihalopropane | - | Nucleophilic substitution | Base | 1,4-Diazepane | - | |
| Diamine | Bis-electrophile | - | Condensation/Cyclization | - | Substituted 1,4-Diazepanes | - |
Exploiting Diverse Precursor Molecules
The synthesis of the 1,4-diazepane ring can be achieved from a variety of precursor molecules, offering flexibility in accessing diverse substitution patterns and functional groups on the diazepane core.
Synthesis from Diamine Derivatives and Bis-Electrophiles
One of the most fundamental and widely employed methods for the synthesis of the 1,4-diazepane ring involves the condensation of a diamine derivative with a bis-electrophile. For the synthesis of 1-Pentyl-1,4-diazepane, a suitable starting diamine would be N-pentylethylenediamine. This precursor can be reacted with a three-carbon bis-electrophile, such as 1,3-dihalopropane (e.g., 1,3-dibromopropane (B121459) or 1,3-dichloropropane), in the presence of a base to facilitate the double nucleophilic substitution, leading to the formation of the seven-membered ring.
The reaction of N-alkyl-4-piperidones with hydrazoic acid, known as the Schmidt reaction, provides an alternative route to N-alkyl-1,4-diazepin-5-ones. researchgate.net This ring expansion methodology offers a pathway to functionalized 1,4-diazepane cores.
The table below illustrates the synthesis of N-alkyl-1,4-diazepin-5-ones via the Schmidt reaction of N-alkyl-4-piperidones.
| N-Alkyl-4-piperidone | Product (N-Alkyl-1,4-diazepin-5-one) | Overall Yield (%) | Reference |
| N-Methyl-4-piperidone | N-Methyl-1,4-diazepin-5-one | Good | researchgate.net |
| N-Ethyl-4-piperidone | N-Ethyl-1,4-diazepin-5-one | Good | researchgate.net |
| N-Benzyl-4-piperidone | N-Benzyl-1,4-diazepin-5-one | Good | researchgate.net |
Routes Involving N-Propargylamines
N-Propargylamines are versatile building blocks in the synthesis of nitrogen-containing heterocycles, including 1,4-diazepanes. rsc.orgresearchgate.net Various synthetic strategies have been developed that leverage the reactivity of the propargyl group. For instance, intramolecular cyclization of appropriately substituted N-propargylamines can lead to the formation of the 1,4-diazepane ring. These reactions can be promoted by various catalysts and reaction conditions, offering a degree of control over the final product. The high atom economy and the potential for shorter synthetic routes make this approach particularly attractive. rsc.org
Condensation Reactions Utilizing Ketimine Intermediates and Carbonyl Compounds
An efficient procedure for the synthesis of substituted 1,4-diazepine derivatives involves the reaction of ketimine intermediates with aldehydes. nih.gov This method often utilizes Keggin-type heteropolyacids (HPAs) as catalysts. The reaction proceeds via the formation of a ketimine from a diamine and a ketone, which then undergoes a condensation reaction with an aldehyde, followed by intramolecular cyclization to afford the 1,4-diazepine ring. nih.gov This approach is notable for its high yields and short reaction times for a variety of substituted derivatives. nih.gov
The following table presents data on the synthesis of 1,4-diazepine derivatives using a heteropolyacid-catalyzed condensation of a ketimine intermediate with various aldehydes.
| Aldehyde (R-CHO) | Catalyst | Time (min) | Yield (%) | Reference |
| C6H5CHO | H5PMo10V2O40 | 10 | 94 | nih.gov |
| p-CH3C6H4CHO | H5PMo10V2O40 | 15 | 92 | nih.gov |
| p-ClC6H4CHO | H5PMo10V2O40 | 15 | 90 | nih.gov |
| p-BrC6H4CHO | H5PMo10V2O40 | 20 | 92 | nih.gov |
| p-NO2C6H4CHO | H5PMo10V2O40 | 20 | 88 | nih.gov |
Derivations from Substituted Amino Acids and Related Building Blocks
The use of amino acids as chiral building blocks provides a powerful and versatile approach for the enantioselective synthesis of substituted 1,4-diazepanes. This strategy leverages the inherent stereochemistry of natural and unnatural amino acids to construct the diazepane core with high stereocontrol.
A common approach involves the use of α-amino acids in multicomponent reactions (MCRs). For instance, N-Boc protected amino acids, such as Boc-glycine, can participate in Ugi four-component reactions with aminophenylketones, isocyanides, and aldehydes. The resulting Ugi products can then undergo an acid-catalyzed deprotection and subsequent intramolecular cyclization to furnish the 1,4-benzodiazepine-2,5-dione scaffold in a one-pot procedure. nih.gov This methodology allows for the introduction of diversity at multiple positions of the final molecule.
Another strategy involves the cyclization of peptide-like precursors derived from amino acids. For example, 1,4-benzodiazepine-2,5-diones can be synthesized from polymer-supported amino acids and o-nitrobenzoic acids or protected anthranilic acids. The cyclization and cleavage from the solid support yield the desired diazepine products in high purity and yield.
Furthermore, enantiopure proteinogenic amino acids can be used to synthesize 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones. By installing a di(p-anisyl)methyl (DAM) group at the N1 position, retentive replacement of the C3-proton can be achieved through a deprotonation/trapping protocol with various electrophiles, leading to quaternary benzodiazepines with excellent enantioselectivity.
While a direct synthesis of this compound from a pentyl-substituted amino acid is not explicitly detailed in the reviewed literature, the foundational strategies using amino acid precursors are well-established. A plausible route could involve the use of a suitably N-protected amino acid which, after coupling with a three-carbon linker and a pentyl-containing amine followed by cyclization, would yield the target molecule.
Catalytic Strategies for Enhanced Synthesis Efficiency
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency, selectivity, and sustainability. The synthesis of the 1,4-diazepane ring has significantly benefited from the development of various catalytic systems.
Palladium-Catalyzed C-N Coupling:
Palladium catalysis is a cornerstone for the formation of carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing heterocycles, including 1,4-diazepanes. Intramolecular C-N coupling reactions, such as the Buchwald-Hartwig amination, are particularly powerful for ring closure.
One approach involves the palladium-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides, which affords saturated 1,4-benzodiazepines in good yields. nih.gov When substrates with allylic methyl groups are used, cis-2,3-disubstituted products are formed with high diastereoselectivity. nih.gov Another strategy is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, which proceeds through the formation of π-allylpalladium intermediates that undergo intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered benzodiazepine (B76468) core. nih.gov
Copper-Catalyzed Cyclizations:
Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of 1,4-diazepane derivatives. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts. A notable example is the copper-promoted intramolecular/intermolecular alkene diamination for the synthesis of aminomethyl-functionalized 1,4-benzodiazepinones. nih.gov This method utilizes copper(II) ethylhexanoate as a promoter to couple external amines with 2-sulfonamido-N-allyl benzamides. nih.gov
Furthermore, a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has been developed for the preparation of trifluoromethyl-substituted azepine derivatives. researchgate.net This process involves the intermolecular addition of an amine to a copper-activated triple bond followed by an intramolecular cyclization along the allenyl group. researchgate.net
The following table summarizes representative examples of transition metal-catalyzed synthesis of 1,4-diazepane derivatives.
| Catalyst/Promoter | Substrates | Product | Yield | Reference |
| Palladium(II) acetate | N-allyl-2-aminobenzylamine derivatives, aryl bromides | Saturated 1,4-benzodiazepines | Good | nih.gov |
| Tetrakis(triphenylphosphine)palladium(0) | N-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonates | Substituted 1,4-benzodiazepines | Up to 99% | nih.gov |
| Copper(II) ethylhexanoate | 2-sulfonamido-N-allyl benzamides, external amines | 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones | Good | nih.gov |
| Copper(I) iodide/N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamides | Azetidine-fused 1,4-benzodiazepines | 91-98% | nih.gov |
Heteropolyacids (HPAs) are a class of solid acid catalysts that have gained attention in organic synthesis due to their strong Brønsted acidity, thermal stability, and reusability. juniperpublishers.com They have been successfully employed in the synthesis of various N-heterocycles, including 1,4-diazepine derivatives.
An efficient procedure for the synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type HPAs. nih.gov This method provides high yields and requires short reaction times for a range of substrates. The catalytic activity of HPAs can be tuned by altering their composition. For instance, substituting molybdenum atoms with vanadium atoms in Keggin-type HPAs can decrease reaction times and increase product yields. nih.gov
The optimization of reaction conditions is crucial for the successful application of HPA catalysts. Factors such as temperature and catalyst loading significantly influence the reaction outcome. For the synthesis of diazepine rings using H₅PMo₁₀V₂O₄₀, refluxing conditions and a low catalyst loading (0.1%) were found to be optimal, with higher amounts of catalyst not improving the results. nih.gov
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to amines with high enantioselectivity. acs.orgresearchgate.net This methodology has been successfully applied to the synthesis of chiral 1,4-diazepanes.
An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes. acs.orgresearchgate.net This process utilizes enantiocomplementary IREDs to produce either the (R)- or (S)-enantiomer of the desired diazepine with high enantiomeric excess (93% to >99%). acs.orgresearchgate.net The catalytic efficiency of these enzymes can be significantly improved through protein engineering techniques such as saturation mutagenesis and iterative combinatorial mutagenesis. For example, a double mutant of an IRED from Leishmania major exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgresearchgate.net
The following table presents data on the biocatalytic synthesis of a chiral 1,4-diazepane derivative using different imine reductases.
| Enzyme | Substrate | Product Enantiomer | Enantiomeric Excess (%) | Catalytic Efficiency (s⁻¹mM⁻¹) | Reference |
| IRED from Leishmania major (IR1) | 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | (R) | >99 | 0.027 | acs.org |
| IRED from Micromonospora echinaurantiaca (IR25) | 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | (S) | >99 | 0.962 | acs.org |
| IR1 double mutant (Y194F/D232H) | 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | (R) | >99 | 1.65 | acs.org |
Nanocatalysts have emerged as highly efficient catalytic systems due to their large surface area-to-volume ratio and unique electronic properties. While specific applications of nanocatalysts for the synthesis of the simple 1,4-diazepane ring are not extensively detailed, their use in the synthesis of related N-heterocycles suggests their potential.
For instance, nano-titania (TiO₂) has been investigated as a catalyst for the synthesis of spiro-benzo nih.govacs.orgdiazepine derivatives. researchgate.net Nitrogen-doped titanium dioxide (N-TiO₂) nanocrystals have shown high visible light photocatalytic activity, which could be harnessed for novel synthetic transformations leading to nitrogen-containing heterocycles. mdpi.comnih.gov The synthesis of N-TiO₂ can be achieved through methods like solvothermal treatment of TiN in an acidic solution. nih.gov The nitrogen doping narrows the bandgap of TiO₂, allowing for absorption of visible light and enhanced photocatalytic efficiency. mdpi.com While direct application to this compound is yet to be reported, the development of such nanocatalysts opens new avenues for exploring their utility in diazepine synthesis.
Innovative Synthetic Techniques and Reaction Condition Optimization
Innovation in synthetic chemistry often involves the development of novel reaction pathways and the optimization of existing methods to improve efficiency, yield, and sustainability.
One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation. nih.gov A one-pot, two-step cascade method has been developed for the synthesis of quinazolino nih.govacs.orgresearchgate.net-triazolo nih.govacs.orgbenzodiazepines, engaging five reactive centers and using environmentally benign iodine as a catalyst. rsc.org
Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds. nih.gov For example, a microwave-assisted fluorous synthesis of a 1,4-benzodiazepine-2,5-dione library has been developed, where the microwave irradiation was used for Suzuki coupling reactions to introduce diversity. researchgate.net
Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. A continuous-flow protocol for the gram-scale synthesis of 3,4-dihydro-5H-benzo[e] nih.govacs.orgdiazepin-5-one has been reported, which is high-yielding and does not require purification steps. acs.org
Synthesis of this compound:
While a specific literature procedure for the direct synthesis of this compound was not found, its preparation can be reasonably proposed based on established methods for N-alkylation of cyclic amines.
A plausible and straightforward approach would be the direct N-alkylation of commercially available 1,4-diazepane. This can be achieved by reacting 1,4-diazepane with a pentylating agent such as 1-bromopentane (B41390) or 1-iodopentane in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and an appropriate solvent (e.g., acetonitrile (B52724) or DMF). The reaction would proceed via nucleophilic substitution, where one of the secondary amine nitrogens of the diazepane ring attacks the electrophilic carbon of the pentyl halide, displacing the halide and forming the N-pentyl bond. Due to the symmetrical nature of 1,4-diazepane, mono-alkylation at either nitrogen is equivalent. Control of stoichiometry would be important to favor mono-alkylation over di-alkylation.
Alternatively, reductive amination could be employed. This would involve reacting 1,4-diazepane with pentanal (valeraldehyde) in the presence of a reducing agent. The initial reaction between the secondary amine and the aldehyde would form an iminium ion intermediate, which is then reduced in situ to the N-pentyl amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is often mild and provides high yields of the desired N-alkylated product.
One-Pot and Cascade Synthesis Approaches
One-pot and cascade (or domino) reactions have emerged as powerful strategies for the efficient synthesis of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. iupac.orgnih.govrsc.org This approach enhances synthetic efficiency, reduces waste, and saves time and resources. rsc.org
A notable domino process for constructing the 1,4-diazepane skeleton involves the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization. researchgate.net This step- and atom-economical protocol can proceed from simple starting materials like 1,2-diamines and specific unsaturated esters. researchgate.net Similarly, domino reactions featuring an aza-Michael addition followed by an SN2 cyclization have been developed to produce monocyclic 1,4-diazepinones under transition-metal-free conditions. rsc.org
Multicomponent reactions (MCRs), a subset of one-pot processes, are also utilized. For instance, the Ugi four-component reaction has been employed to rapidly assemble precursors that can be cyclized to form benzodiazepine scaffolds, a strategy whose principles are applicable to the broader class of diazepanes. nih.gov These cascade reactions often involve a sequence of transformations such as condensations, cycloadditions, and rearrangements, allowing for the construction of intricate heterocyclic systems in a highly convergent manner. nih.gov
| Approach | Description | Key Advantages | Example Reaction |
|---|---|---|---|
| One-Pot Synthesis | Multiple reaction steps are performed in a single flask without isolation of intermediates. | Reduced workup, higher overall yield, time and resource efficiency. researchgate.net | Condensation/cyclization of a diamine and diketone. researchgate.net |
| Cascade/Domino Reaction | A sequence of intramolecular reactions where each subsequent step is triggered by the functionality formed in the previous one. iupac.org | High atom economy, increased molecular complexity, minimal purification. iupac.orgthieme-connect.com | Aza-Michael addition followed by intramolecular cyclization. rsc.org |
| Multicomponent Reaction (MCR) | Three or more reactants combine in a single pot to form a product containing portions of all reactants. | High convergence, rapid library synthesis, structural diversity. rsc.org | Ugi reaction to form precursors for cyclization. nih.gov |
Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Reactions
Microwave-Assisted Organic Synthesis (MAOS) has become an invaluable tool for accelerating chemical reactions. chemicaljournals.comat.ua By using microwave irradiation, chemical transformations can be completed in minutes or even seconds, compared to hours or days with conventional heating methods. chemicaljournals.com This rapid and uniform heating often leads to higher product yields, increased purity, and reduced side-product formation. chemicaljournals.comrasayanjournal.co.in
The application of MAOS has been particularly beneficial in the synthesis of heterocyclic compounds, including 1,4-diazepine derivatives. scholarsresearchlibrary.com For example, microwave irradiation has been successfully used to drive the one-pot synthesis of N-substituted 1,4-benzodiazepine (B1214927) derivatives from isatoic anhydrides and amino acids, achieving excellent yields in a fraction of the time required by conventional methods. scholarsresearchlibrary.com The technology is also employed in post-condensation reactions and Suzuki couplings during the library synthesis of 1,4-benzodiazepine-2,5-diones, showcasing its versatility. nih.gov The efficiency and "green chemistry" aspects of MAOS, such as the potential for solvent-free reactions, make it a highly attractive method in modern pharmaceutical chemistry. chemicaljournals.comrasayanjournal.co.in
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes chemicaljournals.com |
| Heating Mechanism | Conductive heating (from outside-in) | Direct dielectric heating (uniform and rapid) at.ua |
| Product Yield | Often moderate | Generally higher yields chemicaljournals.com |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times chemicaljournals.com |
| Energy Efficiency | Lower | Higher, considered a "green chemistry" approach rasayanjournal.co.in |
Strategies for Controlling Regio- and Stereoselectivity in 1,4-Diazepane Formation
Achieving control over the regiochemistry and stereochemistry during the formation of the 1,4-diazepane ring is critical for synthesizing specific, biologically active isomers.
Regioselectivity refers to the control of which position on the ring a substituent is added or which bond is formed during cyclization. In the synthesis of substituted 1,4-diazepines, regioselectivity can be dictated by the nature of the reactants and the reaction mechanism. For example, a one-pot synthesis of 1,4-diazepin-2-ones proceeds via a sequential 1,4-conjugated addition followed by a highly regioselective 7-exo cyclization. nih.gov In palladium-catalyzed cyclizations, electronic effects can play a key role, where nucleophilic attack is favored at the terminus of an alkyne that is substituted with a more electron-rich group. mdpi.com
Stereoselectivity involves controlling the three-dimensional arrangement of atoms. The synthesis of chiral, non-racemic 1,4-diazepanes often requires asymmetric synthesis techniques. One effective method is asymmetric reductive amination, which is a cornerstone for preparing chiral amines and can be applied to diazepane synthesis. researchgate.net Another powerful strategy is intramolecular cyclization of precursors containing stereocenters. For instance, the Fukuyama-Mitsunobu cyclization of a chiral N-nosyl diamino alcohol, derived from commercially available chiral amino alcohols, provides a reliable route to enantiomerically pure 1,4-diazepanes. researchgate.net Computational and experimental studies on related heterocyclic systems have shown that stereoselectivity can be controlled by the conformation of the substrate and the formation of chiral intermediates, such as a chiral bromonium ion in haloetherification reactions. nih.gov
Specific Synthetic Approaches for N-Alkylated 1,4-Diazepanes, including this compound
The introduction of alkyl substituents onto the nitrogen atoms of the 1,4-diazepane ring is a common strategy to modulate the compound's physicochemical and pharmacological properties. The synthesis of this compound can be achieved through several key methodologies.
Direct N-Alkylation Strategies
Direct N-alkylation is a fundamental method for forming C-N bonds. This approach typically involves the reaction of the 1,4-diazepane core, acting as a nucleophile, with an alkylating agent such as an alkyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a base. The base, often a non-nucleophilic one like potassium carbonate or triethylamine, serves to neutralize the acid generated during the reaction.
A significant challenge in the direct alkylation of unsubstituted 1,4-diazepane is controlling the selectivity. The presence of two secondary amine groups (N1 and N4) means that the reaction can yield a mixture of mono-pentylated (this compound) and di-pentylated (1,4-dipentyl-1,4-diazepane) products. To favor mono-alkylation, careful control of stoichiometry (using a slight excess of the diazepane) is necessary. Alternatively, one nitrogen can be protected with a removable protecting group (e.g., Boc or Cbz), allowing for selective alkylation of the unprotected nitrogen, followed by deprotection. In some cases, N-alkylation is performed on a precursor molecule prior to the formation of the diazepine ring itself, as seen in the synthesis of N1-alkyl-1,4-diazepin-5-ones where a piperidone precursor is alkylated before a Schmidt ring expansion. researchgate.net
| Component | Examples for Synthesizing this compound | Function |
|---|---|---|
| Alkylating Agent | 1-Bromopentane, 1-Iodopentane, Pentyl tosylate | Provides the pentyl electrophile. |
| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Neutralizes the acid byproduct (e.g., HBr) to drive the reaction forward. |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Dichloromethane (DCM) | Solubilizes reactants and facilitates the reaction. |
Reductive Amination Protocols for N-Substitution
Reductive amination is a highly versatile and widely used method for N-alkylation that often provides better selectivity and milder reaction conditions compared to direct alkylation. This process typically involves two steps that can often be performed in one pot:
Iminium Ion Formation: The 1,4-diazepane reacts with a carbonyl compound, in this case, pentanal (valeraldehyde), to form a hemiaminal intermediate which is in equilibrium with an iminium ion.
Reduction: A reducing agent is added to reduce the iminium ion to the corresponding N-alkylated amine.
This method is particularly effective for introducing substituents onto the diazepane framework. nih.gov A key advantage is the use of stable and readily available aldehydes and ketones as the alkyl source. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB), with STAB being particularly popular due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation. Detailed studies on the reductive amination of substituted 1,4-diazepanes have shown that this method can be controlled to achieve mono-, di-, or even tri-alkylation by adjusting stoichiometry and reaction conditions. nih.gov The reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by reduction of the resulting intermediate. nih.gov
| Component | Examples for Synthesizing this compound | Function |
|---|---|---|
| Carbonyl Compound | Pentanal (Valeraldehyde) | Source of the pentyl group; reacts with the amine. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB), Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN) | Reduces the intermediate iminium ion to the final amine. nih.gov |
| Solvent | Methanol (MeOH), Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Solubilizes reactants and facilitates the reaction. |
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Analysis of Reaction Mechanisms in 1,4-Diazepane Synthesis
The formation of the 1,4-diazepane ring and the subsequent introduction of a pentyl group can proceed through various synthetic routes, with reductive amination being a prominent method. A thorough analysis of the reaction mechanism reveals a multi-step process involving several key species.
The synthesis of N-substituted 1,4-diazepanes often involves the reaction of a diamine precursor with a carbonyl compound, followed by reduction. In the case of forming a tri-substituted diazepane, such as those studied by Zenner et al., the reaction of 1,4-diazepane-6-amine (DAZA) with an aldehyde initially leads to the formation of a Schiff base at the primary amino group and a bisaminal bridge between the two secondary nitrogen atoms of the diazepane ring. nih.gov This bisaminal structure represents a key intermediate. The subsequent reductive amination can lead to mono-, di-, or tri-alkylated products. nih.gov
Computational studies, such as those employing density functional theory (DFT), have been instrumental in elucidating the reaction pathways and characterizing the transition states. For instance, in the reductive amination of a dialkylated DAZA compound, the reaction proceeds through a nucleophilic attack of the amine nitrogen on the carbonyl carbon. nih.gov This is followed by a hydrogen transfer from the amine to the carbonyl oxygen, forming a hemiaminal intermediate which is then reduced. nih.gov Quantum chemical calculations have been used to determine the Gibbs free energies of activation (barrier heights) for these steps, providing insight into the most probable reaction routes. nih.gov Theoretical studies on diazepine (B8756704) synthesis have also utilized computational methods to optimize the geometries of reactants, transition states, and products, and to verify transition states through vibrational analysis and intrinsic reaction coordinate calculations. ijpcbs.com
In the context of synthesizing 1-pentyl-1,4-diazepane, a plausible pathway involves the reaction of 1,4-diazepane with pentanal. The initial nucleophilic attack of one of the secondary amines of the diazepane ring on the carbonyl carbon of pentanal would lead to a hemiaminal intermediate. Dehydration of this intermediate would form an iminium ion, which is then reduced in situ, for example by sodium borohydride (B1222165), to yield the final this compound. The transition state for the nucleophilic attack would involve the partial formation of the new carbon-nitrogen bond.
In the synthesis of related diazepine systems, computational studies have been used to compare the reaction rates of different pathways by calculating the activation energies. nih.govijpcbs.com For example, the barrier height for the direct reductive amination of a dialkylated DAZA was calculated to be 138 kJ mol−1, suggesting that this reaction is unlikely to occur at room temperature. nih.gov Such computational kinetic analyses are crucial for predicting reaction feasibility and optimizing reaction conditions.
The rate of N-alkylation of the 1,4-diazepane ring with a pentyl halide would follow second-order kinetics, being dependent on the concentrations of both the diazepane and the alkylating agent. The reaction rate would also be influenced by the nature of the leaving group on the pentyl chain and the solvent used.
Probing Chemoselectivity and Regioselectivity Determinants
In the synthesis of substituted 1,4-diazepanes, achieving the desired chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule a reaction occurs) is paramount.
Electronic and steric effects play a significant role in determining the outcome of 1,4-diazepane synthesis and functionalization. In the N-alkylation of unsymmetrical 1,4-diazepanes, the nucleophilicity of the two nitrogen atoms can differ due to the electronic effects of existing substituents. For instance, electron-donating groups can enhance the nucleophilicity of a nearby nitrogen atom, making it more reactive towards electrophiles.
Steric hindrance can also dictate the site of reaction. A bulky substituent on or near one of the nitrogen atoms can impede the approach of an electrophile, favoring reaction at the less sterically hindered nitrogen. In a study on the N-alkylation of the 1H-indazole scaffold, it was found that the combination of sodium hydride in tetrahydrofuran (B95107) provided high N-1 regioselectivity, and the steric and electronic effects of substituents on the indazole ring had a significant impact on the N-1/N-2 regioisomeric distribution. beilstein-journals.org For example, indazoles with C-7 nitro or carboxylate groups showed excellent N-2 regioselectivity. beilstein-journals.org
When introducing a pentyl group onto the 1,4-diazepane ring, if the ring is already substituted, the existing substituents will influence which of the two nitrogen atoms is more likely to be alkylated. The pentyl group itself is not exceptionally bulky, but its presence can influence subsequent reactions on the ring.
The table below summarizes the expected influence of electronic and steric factors on the N-alkylation of a substituted 1,4-diazepane.
| Factor | Influence on N-Alkylation |
| Electronic Effects | |
| Electron-donating substituent near a nitrogen | Increases nucleophilicity, favoring alkylation at that nitrogen. |
| Electron-withdrawing substituent near a nitrogen | Decreases nucleophilicity, disfavoring alkylation at that nitrogen. |
| Steric Effects | |
| Bulky substituent near a nitrogen | Hinders the approach of the electrophile, disfavoring alkylation. |
| Less hindered nitrogen | Favored site for alkylation. |
Control experiments are essential for elucidating reaction mechanisms. For example, to determine if a specific intermediate is part of the reaction pathway, one could attempt to synthesize the proposed intermediate and subject it to the reaction conditions to see if it converts to the final product.
In the study of trialkylated DAZA compounds, synthesis trials were conducted to verify the reaction pathway. nih.gov These trials confirmed that the trialkylated products were formed via direct reductive amination of the dialkylated intermediates. nih.gov The use of different solvents also served as a mechanistic probe. It was observed that the reductive amination of certain substrates required the addition of chloroform (B151607) to methanol, as no reaction occurred in pure methanol, highlighting the influence of the solvent on the reaction mechanism. nih.gov
To probe the regioselectivity of the pentylation of a substituted 1,4-diazepane, one could run the reaction and analyze the product mixture using techniques like NMR spectroscopy and mass spectrometry to determine the ratio of the different regioisomers. This data would provide insight into the directing effects of the substituents.
Stereochemical Control and Diastereoselective Pathways
When the 1,4-diazepane ring or its substituents contain chiral centers, the stereochemical outcome of the reaction becomes a critical aspect. The synthesis can be designed to be stereoselective, favoring the formation of one stereoisomer over others.
For chiral 1,4-diazepanes, asymmetric reductive amination is a key method for their synthesis. researchgate.net This can involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the newly formed stereocenter. Multicomponent reactions have also been developed for the direct stereoselective synthesis of 1,4-diazepane derivatives. nih.gov
In the context of this compound, if a chiral precursor is used, for example, a chiral diamine, the cyclization and subsequent N-pentylation could proceed with a degree of diastereoselectivity. The existing stereocenter can influence the conformation of the transition state, leading to a preferential formation of one diastereomer. The seven-membered ring of 1,4-diazepanes can adopt various conformations, such as a twist-chair, and the substituents will preferentially occupy positions that minimize steric interactions, which in turn can direct the approach of incoming reagents. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for 1,4-Diazepane Systems
Quantum chemical calculations are fundamental in understanding the electronic structure and energy of 1,4-diazepane systems. These methods, varying in their level of theory and computational cost, provide a robust framework for investigating the properties of molecules like 1-pentyl-1,4-diazepane.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational efficiency for studying molecular systems. arxiv.org For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. youtube.comstackexchange.com This involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a stable state is reached. stackexchange.com
The process begins with an initial guess of the molecular geometry, which is then refined iteratively. youtube.com Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are commonly used for such optimizations. nih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, the N-C and C-C bond lengths within the diazepane ring are key parameters determined through this process. mdpi.com
Energy profiles can also be constructed using DFT to map the potential energy surface of the molecule. This is particularly useful for understanding the energy barriers between different conformations of the flexible seven-membered ring of this compound.
Table 1: Illustrative DFT-Calculated Geometric Parameters for a 1,4-Diazepane Ring
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.47 | ||
| C-C | 1.54 | ||
| N-C-C | 112 | ||
| C-N-C | 115 | ||
| N-C-C-N | 58 |
Note: These are typical values for a 1,4-diazepane ring and are for illustrative purposes.
Semi-empirical molecular orbital methods, such as RM1, AM1, and PM3, offer a faster, albeit less accurate, alternative to ab initio methods like DFT. tau.ac.ilscielo.br These methods use parameters derived from experimental data to simplify the complex calculations of molecular orbitals. scielo.br For a molecule like this compound, semi-empirical calculations can be useful for initial conformational searches and for studying large systems where DFT would be computationally prohibitive. tau.ac.il These methods can provide good estimations of geometric parameters and heats of formation. scielo.br For example, a study on 2'-hydroxychalcone (B22705) derivatives utilized the RM1 method to investigate structural and electronic aspects. scielo.br
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of the electron-donating pentyl group and the nitrogen atoms with lone pairs will significantly influence the energy and localization of the HOMO.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are illustrative and representative of similar heterocyclic compounds.
Prediction of Chemical Reactivity Descriptors
Based on the HOMO and LUMO energies obtained from quantum chemical calculations, several chemical reactivity descriptors can be calculated. nih.govirjweb.com These descriptors provide a quantitative measure of the reactivity of this compound.
Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.
Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as (I - A) / 2, it is a measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net
Chemical Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the chemical potential, approximately -(I+A)/2), it quantifies the electrophilic character of the molecule.
Conformational Analysis and Energetic Landscaping of the Seven-Membered Ring
The seven-membered 1,4-diazepane ring is conformationally flexible. researchgate.net X-ray crystallography and NMR spectroscopy studies on 1,4-diazepane derivatives have revealed that the ring can adopt several low-energy conformations, with the most common being the twist-chair and twist-boat forms. nih.govlookchem.com
A detailed conformational analysis of this compound would involve mapping the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. The presence of the N-pentyl substituent will influence the conformational preference. The bulky pentyl group may favor conformations that minimize steric hindrance. The energetic landscape would illustrate the relative stabilities of these different conformations, providing a comprehensive picture of the molecule's flexibility. For some N,N'-disubstituted 1,4-diazepanes, a twist-boat conformation has been identified as a low-energy state. lookchem.com
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. arxiv.orgyoutube.comarxiv.org For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the trajectories of its atoms based on a force field. nih.gov
These simulations can provide insights into:
Conformational Dynamics: How the seven-membered ring and the pentyl chain move and interconvert between different conformations at a given temperature. utah.edu
Solvent Interactions: How the molecule interacts with surrounding solvent molecules, including the formation of hydrogen bonds.
Intermolecular Interactions: How multiple molecules of this compound interact with each other in a condensed phase.
MD simulations on related 1,4-diazepane systems have been used to understand their interactions with biological targets. nih.gov For this compound, simulations could reveal how the hydrophobic pentyl group influences its aggregation behavior and interactions in different environments.
Chemical Transformations and Reactivity Profiles of 1 Pentyl 1,4 Diazepane
Nucleophilic Substitution Reactions on the 1,4-Diazepane Nitrogen Centers
The nitrogen atoms in 1-Pentyl-1,4-diazepane are nucleophilic centers capable of participating in substitution reactions. The secondary amine at the 4-position is particularly reactive towards electrophiles.
The synthesis of this compound itself is a prime example of a nucleophilic substitution reaction, typically achieved through the mono-N-alkylation of the parent 1,4-diazepane (homopiperazine). This reaction can be carried out using a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in the presence of a base to neutralize the hydrogen halide formed. To favor mono-alkylation and minimize the formation of the dialkylated product, a large excess of the starting diazepane is often employed.
Further alkylation of the remaining secondary amine in this compound can be achieved by reaction with another alkyl halide, leading to the formation of a 1,4-disubstituted diazepane. If the second alkylating agent is different from a pentyl group, a mixed-substituted derivative is obtained. The reaction conditions for these nucleophilic substitutions can be tailored to control the extent of alkylation.
| Reactant (this compound) | Electrophile | Base | Solvent | Product | Yield (%) |
| This compound | Benzyl bromide | K₂CO₃ | Acetonitrile (B52724) | 1-Benzyl-4-pentyl-1,4-diazepane | ~85 |
| This compound | Ethyl iodide | Triethylamine | Dichloromethane | 1-Ethyl-4-pentyl-1,4-diazepane | ~90 |
| This compound | Methyl iodide | NaH | THF | 1-Methyl-4-pentyl-1,4-diazepane | >95 |
The data in this table is representative of typical N-alkylation reactions of cyclic amines and is intended to illustrate the expected reactivity of this compound.
Oxidation Reactions of the Diazepane Ring
The diazepane ring of this compound is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen atoms. Controlled oxidation can lead to the formation of lactams (diazepanones). A variety of oxidizing agents and catalytic systems can be employed for this transformation.
For instance, metal-free oxidation using molecular iodine can facilitate the chemoselective and regioselective oxidation of C-H bonds adjacent to a cyclic amine, leading to a lactam. Another approach involves the use of transition metal catalysts, such as copper-based systems in the presence of a nitroxyl radical like TEMPO, under an oxygen atmosphere. These methods offer mild conditions and good functional group tolerance. The oxidation of this compound would be expected to yield a mixture of two possible lactam regioisomers, 1-pentyl-1,4-diazepan-2-one and 4-pentyl-1,4-diazepan-2-one, with the regioselectivity depending on the specific reaction conditions and the steric and electronic environment of the C-H bonds.
| Substrate | Oxidizing System | Solvent | Product | Yield (%) |
| N-Alkyl cyclic amine | I₂ / TBHP | Dichloromethane | N-Alkyl lactam | 70-85 |
| N-Alkyl cyclic amine | CuI / TEMPO / O₂ | Acetonitrile | N-Alkyl lactam | 60-80 |
| N-Alkyl cyclic amine | RuCl₃ / H₂O₂ | Water | N-Alkyl lactam | 55-75 |
This table presents typical yields for the oxidation of N-alkyl cyclic amines to their corresponding lactams under various conditions, which are analogous to the expected oxidation of this compound.
Reduction Chemistry of Functional Groups on the Diazepane Scaffold
Functional groups appended to the this compound scaffold can be selectively reduced. A common transformation is the reduction of a lactam (diazepanone), which may have been formed through oxidation of the diazepane ring, back to the corresponding saturated amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. This reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon of the lactam, followed by the elimination of the oxygen atom to yield the amine.
Other functional groups that could be introduced onto the diazepane ring, such as esters or nitriles, can also be reduced. For example, an ester group could be reduced to a primary alcohol using LiAlH₄, while a nitrile group would be reduced to a primary amine. The choice of reducing agent is crucial for achieving the desired selectivity, especially in the presence of multiple reducible functional groups.
| Substrate (Functionalized Diazepane) | Reducing Agent | Solvent | Product | Yield (%) |
| 1-Pentyl-1,4-diazepan-2-one | LiAlH₄ | Tetrahydrofuran (B95107) | This compound | >90 |
| Ethyl 2-(1-pentyl-1,4-diazepan-2-yl)acetate | LiAlH₄ | Diethyl ether | 2-(2-Hydroxyethyl)-1-pentyl-1,4-diazepane | ~85 |
| 2-Cyano-1-pentyl-1,4-diazepane | LiAlH₄ | Tetrahydrofuran | 2-(Aminomethyl)-1-pentyl-1,4-diazepane | ~80 |
The presented data is based on the known reactivity of reducing agents with lactams, esters, and nitriles on heterocyclic scaffolds and represents the expected outcomes for functionalized this compound derivatives.
Strategies for Diversifying Carbon-Based Substitutions on the 1,4-Diazepane Ring
Introducing carbon-based substituents onto the diazepane ring is a key strategy for creating structural diversity. This can be achieved through several methods, including the deprotonation of a C-H bond adjacent to a nitrogen atom followed by reaction with a carbon electrophile, or through transition metal-catalyzed cross-coupling reactions.
For the former approach, the secondary amine of this compound would first be protected, for example, with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-1-pentyl-1,4-diazepane can then be treated with a strong base, such as sec-butyllithium, to deprotonate the carbon alpha to the Boc-protected nitrogen. The resulting lithiated intermediate can then be quenched with various electrophiles like alkyl halides, aldehydes, or ketones to introduce a new carbon-substituent.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, offer another powerful tool for C-C bond formation. To apply these methods, a halogenated derivative of this compound would be required. For instance, a bromo-substituted diazepane could be coupled with a boronic acid (Suzuki reaction) or an alkene (Heck reaction) to introduce aryl or vinyl groups, respectively.
| Diazepane Derivative | Reaction Type | Reagents | Product | Yield (%) |
| N-Boc-1-pentyl-1,4-diazepane | Lithiation-Alkylation | 1. s-BuLi, 2. CH₃I | 2-Methyl-N-Boc-1-pentyl-1,4-diazepane | ~70 |
| 2-Bromo-N-Boc-1-pentyl-1,4-diazepane | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-N-Boc-1-pentyl-1,4-diazepane | ~80 |
| 2-Iodo-N-Boc-1-pentyl-1,4-diazepane | Heck Coupling | Styrene, Pd(OAc)₂, PPh₃, Et₃N | 2-Styryl-N-Boc-1-pentyl-1,4-diazepane | ~75 |
This table illustrates representative yields for C-C bond-forming reactions on N-Boc protected N-heterocycles, which are analogous to the expected reactivity of a suitably functionalized this compound derivative.
Ring Expansion and Ring Contraction Reactions Involving the Diazepane Core
The seven-membered diazepane ring can be involved in reactions that either expand or contract the ring size, although these transformations often require specific functionalization of the substrate.
A ring expansion to an eight-membered ring could potentially be achieved through a reaction analogous to the Tiffeneau-Demjanov rearrangement. This would involve the treatment of a 2-(aminomethyl)-1-pentyl-1,4-diazepane derivative with nitrous acid. The diazotization of the primary amine would generate a carbocation that could trigger a ring-expanding rearrangement of the adjacent C-C bond of the diazepane ring.
Ring contraction of the diazepane core can be accomplished via a Favorskii rearrangement. This would necessitate the synthesis of an α-halo-diazepanone, for example, 2-chloro-1-pentyl-1,4-diazepan-5-one. Treatment of this substrate with a base, such as sodium methoxide, would lead to the formation of a cyclopropanone intermediate, which would then undergo nucleophilic attack and ring opening to yield a substituted piperidine-carboxylic acid derivative, effectively contracting the seven-membered ring to a six-membered one.
| Starting Material | Reaction Type | Key Reagents | Product Type |
| 2-(Aminomethyl)-1-pentyl-1,4-diazepane derivative | Tiffeneau-Demjanov Ring Expansion | NaNO₂, HCl | Eight-membered diazocanone |
| 2-Chloro-1-pentyl-1,4-diazepan-5-one | Favorskii Rearrangement | NaOMe | Substituted piperidine carboxylate |
This table outlines conceptual pathways for ring expansion and contraction of the this compound core based on established named reactions.
Strategic Applications of 1 Pentyl 1,4 Diazepane As a Synthetic Building Block
Design and Construction of Complex Polycyclic and Fused Heterocyclic Architectures
There is no specific information in the reviewed literature on the use of 1-Pentyl-1,4-diazepane in the design and construction of complex polycyclic and fused heterocyclic architectures. However, the 1,4-diazepane nucleus is a versatile scaffold that can be incorporated into more complex structures. General synthetic strategies for related 1,4-diazepine derivatives often involve multicomponent reactions or cyclization strategies to build fused ring systems. nih.govnih.gov For instance, the synthesis of various 1,4-benzodiazepine (B1214927) scaffolds, which are fused heterocyclic systems, has been achieved through multi-step sequences. nih.govnih.gov These methods, in principle, could be adapted for N-alkylated diazepanes, but no examples specifically utilizing the 1-pentyl derivative have been reported.
Implementation in Diversity-Oriented Synthesis (DOS) Libraries
The concept of diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The 1,4-diazepane scaffold is considered a valuable starting point for DOS due to its conformational flexibility and the presence of two nitrogen atoms that can be functionalized. rsc.orgcam.ac.uk Modular synthetic approaches have been developed to create diverse libraries of piperazines, 1,4-diazepanes, and 1,5-diazocanes. rsc.org These strategies often rely on varying building blocks to alter ring size, substitution patterns, and stereochemistry. While these general principles apply, there are no specific reports on the inclusion of this compound in any DOS library. The focus in the literature is more on the diversity of the core scaffold itself rather than the specific N-alkyl substituents. cam.ac.uk
Utility in Coordination Chemistry as a Ligand for Metal Complexation
N-substituted 1,4-diazepane derivatives can act as ligands in coordination chemistry, forming complexes with various metal ions. The nitrogen atoms of the diazepine (B8756704) ring can coordinate to a metal center, and the nature of the N-substituent can influence the properties of the resulting metal complex. While there is research on the coordination chemistry of diazepine-based ligands, no studies have been found that specifically investigate the complexation of this compound with metal ions. nih.gov Research in this area has explored the use of other functionalized diazepine ligands for creating metal complexes with potential applications in catalysis and medicine.
Advanced Spectroscopic and Structural Characterization for Research Purity and Identity
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Pentyl-1,4-diazepane, a combination of one-dimensional and two-dimensional NMR experiments would be employed to map out its complete atomic connectivity.
While specific experimental data for this compound is not widely available in published literature, the expected spectral features can be predicted based on the known chemical shifts and coupling constants of similar N-alkylated diazepane structures.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The spectrum of this compound is expected to show characteristic signals for the protons of the pentyl group and the diazepane ring.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-1' (N-CH₂) | 2.4 - 2.6 | Triplet (t) | 2H |
| H-2', H-3', H-4' (-CH₂-) | 1.2 - 1.6 | Multiplet (m) | 6H |
| H-5' (-CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |
| H-2, H-7 (ring CH₂) | 2.6 - 2.8 | Multiplet (m) | 4H |
| H-3, H-6 (ring CH₂) | 2.5 - 2.7 | Multiplet (m) | 4H |
| H-5 (ring CH₂) | 1.7 - 1.9 | Quintet (quint) | 2H |
| NH (ring) | 1.5 - 2.5 | Broad Singlet (br s) | 1H |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' (N-CH₂) | 55 - 60 |
| C-2' | 29 - 32 |
| C-3' | 22 - 25 |
| C-4' | 28 - 31 |
| C-5' (-CH₃) | 13 - 15 |
| C-2, C-7 (ring) | 50 - 55 |
| C-3, C-6 (ring) | 45 - 50 |
| C-5 (ring) | 25 - 30 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, cross-peaks would be observed between the protons of the pentyl chain, confirming their sequential connectivity. Similarly, correlations between the protons on the diazepane ring would help to elucidate their arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for establishing the connectivity between different fragments of the molecule. For example, a key correlation would be expected between the protons on C-1' of the pentyl group and the carbon atoms (C-2 and C-7) of the diazepane ring, confirming the point of attachment of the alkyl chain to the nitrogen atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H and N-H bonds.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |
| C-H Bend (alkane) | 1350 - 1470 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
The presence of a broad absorption in the N-H stretching region would be a key indicator of the secondary amine in the diazepane ring. The strong C-H stretching and bending vibrations would confirm the presence of the aliphatic pentyl group and the diazepane ring structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₂₂N₂), the expected exact mass would be approximately 170.1783 g/mol .
High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition of the molecular ion with high accuracy, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for N-alkylated amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would lead to characteristic fragment ions. For this compound, fragmentation of the pentyl group and the diazepane ring would be expected.
Predicted Key Fragment Ions in the Mass Spectrum of this compound:
| m/z | Possible Fragment Structure |
| 170 | [M]⁺ (Molecular ion) |
| 113 | [M - C₄H₉]⁺ (Loss of a butyl radical) |
| 99 | [M - C₅H₁₁]⁺ (Loss of the pentyl group) |
| 71 | [C₅H₁₁]⁺ (Pentyl cation) |
X-ray Crystallography for Definitive Solid-State Structural Assignment
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.
Elemental Analysis (CHN) for Empirical Formula Verification
Elemental analysis is a fundamental technique in chemical characterization, providing the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, the theoretical elemental composition is calculated based on its chemical formula, C10H22N2.
The molecular formula of 1,4-diazepane is C5H12N2, and the chemical formula for a pentyl group is -C5H11. The substitution of a hydrogen atom on one of the nitrogen atoms of the 1,4-diazepane ring with a pentyl group results in the molecular formula C10H22N2 for this compound.
The theoretical percentages of each element are determined from the molecular weight of the compound and the atomic weights of its constituent elements. The molecular weight of this compound is 170.30 g/mol . The expected percentages for carbon, hydrogen, and nitrogen are vital benchmarks for comparing against experimental results obtained from CHN analysis. A close correlation between the theoretical and experimental values provides strong evidence for the correct elemental composition and high purity of the synthesized compound.
Table 1: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 70.52 |
| Hydrogen | H | 1.008 | 22 | 22.18 | 13.02 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.46 |
| Total | 170.30 | 100.00 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Pentyl-1,4-diazepane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of 1,4-diazepane precursors. For example, analogous compounds (e.g., 1,4-Ditosyl-1,4-diazepane) are synthesized via nucleophilic substitution under controlled temperatures (e.g., 173 K) and inert atmospheres to minimize side reactions . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Characterization via X-ray diffraction (e.g., Rigaku Mercury CCD/AFC diffractometer) confirms structural integrity, with parameters like orthorhombic crystal systems (a = 6.3407 Å, b = 10.367 Å) serving as benchmarks .
Q. How is the crystal structure of this compound characterized, and what insights do geometric parameters provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For related diazepanes, displacement ellipsoids (40% probability) and atomic coordinates (e.g., fractional coordinates in ) reveal bond angles and torsional strain. Orthorhombic symmetry (space group P212121) and unit cell dimensions (V = 2005.9 ų) inform packing efficiency and stability . Refinement parameters (R = 0.036, wR = 0.083) ensure data reliability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow general diazepane safety guidelines: use fume hoods, PPE (gloves, goggles), and inert gas lines during synthesis. For inhalation exposure, move to fresh air and seek medical attention . Storage at low temperatures (e.g., -20°C) minimizes degradation, as seen in analogous compounds .
Advanced Research Questions
Q. How does this compound’s mechanism as an efflux pump inhibitor (EPI) compare to structurally related compounds like 1-benzyl-1,4-diazepane?
- Methodological Answer : Comparative studies using fluorescence assays or bacterial resistance profiling (e.g., E. coli models) can elucidate mechanistic differences. For 1-benzyl derivatives, competitive binding to resistance-nodulation-division (RND) pumps reduces antibiotic efflux, distinct from classical EPIs like phenylalanine-arginine β-naphthylamide (PAβN) . Molecular docking simulations with pump structures (e.g., AcrB) may highlight steric or electronic effects of the pentyl substituent .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct systematic reviews using frameworks like the EPA’s data quality assessment (e.g., 2021 Systematic Review Protocol). Evaluate confounding variables (e.g., solvent choice, bacterial strain variability) and apply meta-analysis tools to harmonize datasets . Iterative re-testing under standardized conditions (pH 7.4, 37°C) reduces variability .
Q. What experimental strategies optimize the radiopharmaceutical potential of this compound derivatives?
- Methodological Answer : Radiolabeling with isotopes (e.g., ⁶⁸Ga for PET imaging) requires chelator optimization. Analogous mesocyclic structures (e.g., AAZTA) achieve fast radiolabeling under mild conditions (pH 4–5, 25°C). Stability assays in serum and kinetic studies (e.g., half-life measurements) validate utility .
Q. How do steric and electronic properties of the pentyl group influence 1,4-diazepane’s conformational flexibility and ligand-receptor interactions?
- Methodological Answer : Computational chemistry tools (DFT, molecular dynamics) model torsional angles and charge distribution. Compare with shorter-chain derivatives (e.g., 1-methyl-1,4-diazepane) to assess hydrophobicity and binding entropy. Crystallographic data (e.g., displacement parameters in ) quantify flexibility .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) and replicate key experiments (e.g., MIC assays) to confirm reproducibility .
- Ethical Compliance : For in vivo studies, adhere to protocols for participant selection and data anonymization, as outlined in institutional review board (IRB) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
